(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxyphenoxy, nitrophenyl, and sulfanylidene groups, contributing to its unique chemical properties.
Properties
IUPAC Name |
(5E)-5-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S2/c1-25-15-4-2-3-5-16(15)27-9-8-26-14-7-6-13(21(23)24)10-12(14)11-17-18(22)20-19(28)29-17/h2-7,10-11H,8-9H2,1H3,(H,20,22,28)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPIYVFXAGRYSW-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the methoxyphenoxy and nitrophenyl groups through etherification and nitration reactions, respectively. The final step involves the formation of the sulfanylidene group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bond in the thiazolidinone core can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfur-containing reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives with different substituents. These compounds share the thiazolidinone core but differ in their biological activity and chemical properties due to variations in their substituents. For example, compounds with different aromatic groups or functional groups may exhibit different enzyme inhibition profiles or receptor binding affinities. The uniqueness of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
